Brexanolone metabolite M139

Description

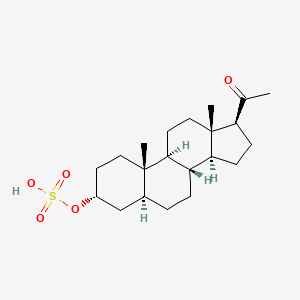

Structure

3D Structure

Properties

CAS No. |

29802-94-6 |

|---|---|

Molecular Formula |

C21H34O5S |

Molecular Weight |

398.6 g/mol |

IUPAC Name |

[(3R,5S,8R,9S,10S,13S,14S,17S)-17-acetyl-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl] hydrogen sulfate |

InChI |

InChI=1S/C21H34O5S/c1-13(22)17-6-7-18-16-5-4-14-12-15(26-27(23,24)25)8-10-20(14,2)19(16)9-11-21(17,18)3/h14-19H,4-12H2,1-3H3,(H,23,24,25)/t14-,15+,16-,17+,18-,19-,20-,21+/m0/s1 |

InChI Key |

MENQCIVHHONJLU-SYBPFIFISA-N |

Isomeric SMILES |

CC(=O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@@H]4[C@@]3(CC[C@H](C4)OS(=O)(=O)O)C)C |

Canonical SMILES |

CC(=O)C1CCC2C1(CCC3C2CCC4C3(CCC(C4)OS(=O)(=O)O)C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of brexanolone metabolite M139 involves several steps, starting from progesterone. The key steps include reduction, oxidation, and functional group modifications to achieve the desired structure. Specific reaction conditions such as temperature, solvents, and catalysts are optimized to ensure high yield and purity .

Industrial Production Methods

Industrial production of brexanolone and its metabolites, including M139, involves large-scale chemical synthesis using automated reactors and stringent quality control measures. The process is designed to be cost-effective and scalable, ensuring consistent production of high-quality compounds .

Chemical Reactions Analysis

Types of Reactions

Brexanolone metabolite M139 undergoes various chemical reactions, including:

Oxidation: Conversion of hydroxyl groups to ketones or aldehydes.

Reduction: Reduction of ketones to hydroxyl groups.

Substitution: Replacement of functional groups with other groups to modify the compound’s properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and catalysts like palladium on carbon. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions include various hydroxylated and oxidized derivatives of this compound. These products are characterized using techniques like nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) to confirm their structures .

Scientific Research Applications

Pharmacological Profile of Brexanolone and Its Metabolites

Brexanolone is metabolized into several conjugated metabolites, including M133, M136, M137, and M139. These metabolites are crucial for understanding the drug's pharmacokinetics and therapeutic effects. The pharmacological profile of brexanolone highlights its rapid clearance from plasma and extensive tissue distribution, with a volume of distribution estimated at 3 L/kg and a plasma protein binding greater than 99% .

Metabolism Pathways:

- Keto-reduction

- Glucuronidation

- Sulfation

Brexanolone is primarily metabolized via non-CYP pathways, which may influence the efficacy and safety profile of its metabolites .

Clinical Applications of Brexanolone Metabolite M139

-

Postpartum Depression Treatment :

- Brexanolone has been clinically proven to significantly reduce the Hamilton Rating Scale for Depression (HAM-D) scores in women suffering from moderate to severe postpartum depression. The effects are sustained for up to 30 days post-treatment .

- M139's role in this context is still under investigation, but it may contribute to the overall therapeutic effects observed with brexanolone.

- Neuroprotective Effects :

-

Potential in Other Mood Disorders :

- Given its mechanism of action, there is potential for M139 to be explored in treating other mood disorders such as generalized anxiety disorder or major depressive disorder. Its ability to modulate GABAergic activity could help restore balance in neurochemical pathways associated with these conditions.

Case Study Overview

A series of clinical trials have demonstrated the efficacy of brexanolone in treating postpartum depression. These studies provide insights into the potential role of its metabolites, including M139.

Efficacy Comparison

Comparative studies have shown that brexanolone outperforms traditional selective serotonin reuptake inhibitors (SSRIs) in terms of rapidity and magnitude of effect on HAM-D scores:

| Treatment Type | Change from Baseline HAM-D Score (Day 3) | Change from Baseline HAM-D Score (Week 4) |

|---|---|---|

| Brexanolone | 12.79 | 5.87 |

| SSRIs | Less significant change | Comparable but less effective |

Mechanism of Action

Brexanolone metabolite M139 exerts its effects by modulating GABA-A receptors, which are key inhibitory neurotransmitter receptors in the brain. By enhancing the inhibitory effects of GABA, M139 helps to restore normal neuronal activity and reduce symptoms of depression and anxiety. The molecular targets include both synaptic and extrasynaptic GABA-A receptors, which promote tonic inhibition and stabilize neuronal networks .

Comparison with Similar Compounds

Key Pharmacological Features :

- Mechanism : Enhances GABAₐ receptor activity, particularly at δ-subunit-containing extrasynaptic receptors, to suppress neural hyperexcitability .

- Administration : 60-hour continuous IV infusion under clinical supervision due to risks of sedation and loss of consciousness .

- Efficacy : Rapid onset (symptom improvement within 24–48 hours) and sustained remission for up to 30 days in clinical trials .

- Safety: Common adverse effects include headache, dizziness, and somnolence; contraindicated in severe renal impairment .

Comparison with Similar Compounds

Selective Serotonin Reuptake Inhibitors (SSRIs)

Key Findings :

Zuranolone (SAGE-217)

Key Findings :

- Zuranolone, an oral neurosteroid, shares Brexanolone’s GABAergic mechanism but offers practical advantages for outpatient care .

- Both compounds target δ-GABAₐ receptors, but zuranolone’s pharmacokinetics may reduce sedation risks .

Other GABAergic Agents

- Fengabine : Preclinical GABAergic antidepressant; lacks robust clinical data in PPD .

Biological Activity

Brexanolone, a synthetic analog of allopregnanolone, has emerged as a significant treatment for postpartum depression (PPD). The compound is a positive allosteric modulator of the GABA receptor, which plays a crucial role in mediating inhibitory neurotransmission in the central nervous system. This article delves into the biological activity of brexanolone metabolite M139, examining its pharmacokinetics, mechanism of action, and clinical implications based on diverse research findings.

Overview of Brexanolone and Its Metabolites

Brexanolone is primarily known for its therapeutic effects in treating PPD, leveraging its ability to enhance GABA receptor activity. Upon administration, brexanolone undergoes metabolism to produce several metabolites, including M139. Understanding the biological activity of M139 is essential for elucidating the overall pharmacological profile of brexanolone.

Pharmacokinetics

The pharmacokinetic properties of brexanolone are characterized by:

- Linear and Dose-Dependent Pharmacokinetics : Brexanolone exhibits linear pharmacokinetics across a dosage range from 30 mcg/kg/h to 270 mcg/kg/h, with a mean steady-state exposure correlating with dosage .

- Volume of Distribution : Approximately 3 L/kg, indicating extensive tissue distribution .

- Plasma Protein Binding : Greater than 99%, independent of plasma concentrations .

- Metabolism : Brexanolone is primarily metabolized via non-CYP pathways including keto-reduction, glucuronidation, and sulfation. The metabolites produced are pharmacologically inactive .

- Elimination Half-Life : Approximately 9 hours, with total plasma clearance around 1 L/h/kg .

Brexanolone acts as a positive allosteric modulator at the GABA receptor. Its mechanism involves:

- Binding to Allosteric Sites : Brexanolone binds to specific sites on the GABA receptor complex, enhancing chloride ion conductance through the membrane. This hyperpolarizes neurons and reduces excitability .

- Potentiation of GABA-Mediated Inhibition : The compound shows increased efficacy on GABA receptors containing the δ subunit, which are particularly relevant in mood regulation and anxiety responses .

Clinical Studies and Efficacy

Several clinical studies have highlighted the efficacy and safety profile of brexanolone in treating PPD:

- Phase 2 Trials : A double-blind randomized trial demonstrated that patients receiving brexanolone had a significant reduction in Hamilton Depression Rating Scale (HAM-D) scores compared to placebo after 60 hours of treatment. The mean reduction was 21.0 points for the brexanolone group versus 8.8 points for placebo .

- Safety Profile : Adverse effects reported included sedation and infusion site reactions; however, these were generally mild to moderate and self-limiting .

Case Studies

- Case Study 1 : A patient with severe PPD showed marked improvement after receiving brexanolone infusion over 60 hours. Initial HAM-D score was 26.5, reducing to 1.8 at hour 60 post-infusion.

- Case Study 2 : Another patient experienced remission (HAM-D score ≤7) after treatment with brexanolone, demonstrating its potential effectiveness in severe cases.

Summary Table of Key Findings

| Parameter | Value/Description |

|---|---|

| Volume of Distribution | ~3 L/kg |

| Plasma Protein Binding | >99% |

| Half-Life | ~9 hours |

| Metabolism Pathways | Keto-reduction, glucuronidation, sulfation |

| Efficacy (HAM-D Reduction) | Mean reduction of 21.0 points |

| Common Adverse Effects | Sedation, infusion site reactions |

Q & A

Q. What methodologies are recommended for quantifying brexanolone and its metabolites in preclinical and clinical samples?

Bioanalytical protocols for brexanolone involve high-performance liquid chromatography coupled with mass spectrometry (HPLC-MS) to ensure specificity and sensitivity. Key steps include:

- Sample preparation : Blood samples are processed via centrifugation, protein precipitation, or liquid-liquid extraction to isolate brexanolone .

- Calibration standards : Known concentrations are used to generate a calibration curve, with quality control samples analyzed alongside patient data to validate precision and accuracy .

- Regulatory compliance : Adherence to FDA guidelines (e.g., ZULRESSO® REMS) ensures data reliability for dosing adjustments and safety monitoring .

Q. How does brexanolone’s mechanism of action relate to GABAergic neurotransmission in postpartum depression (PPD)?

Brexanolone, a synthetic analog of allopregnanolone, modulates GABA-A receptors by enhancing chloride ion influx, leading to neuronal hyperpolarization and reduced excitability. This mechanism is critical in PPD, where rapid postpartum progesterone withdrawal depletes endogenous allopregnanolone, destabilizing GABAergic signaling. Preclinical studies link GABA-A receptor subunit dysregulation to depressive phenotypes, supporting brexanolone’s rapid antidepressant effects .

Q. What clinical trial designs have demonstrated brexanolone’s efficacy in PPD?

Three pivotal randomized, double-blind, placebo-controlled trials (RCTs) form the basis of brexanolone’s approval:

- Study populations : Women with moderate-to-severe PPD (HAMD-17 scores ≥20) within 6 months postpartum .

- Intervention : 60-hour IV infusion, with efficacy measured at 24–30 hours post-infusion and sustained for 30 days .

- Outcome contradictions : Initial trials reported 70% remission rates, but later studies noted reduced statistical significance vs. placebo, highlighting variability in response trajectories .

Advanced Research Questions

Q. How can researchers reconcile contradictions in brexanolone’s clinical trial data, such as rapid efficacy vs. placebo comparability?

Post hoc analyses suggest confounding factors:

- Placebo response : High placebo effects in PPD trials (up to 45%) may obscure brexanolone’s true efficacy, necessitating stratification by baseline severity .

- Temporal dynamics : Rapid symptom reduction (within 60 hours) contrasts with traditional antidepressants’ delayed onset, requiring novel endpoints for acute-phase trials .

- Population heterogeneity : Genetic variants in GABAergic pathways (e.g., thalamic/hypothalamic GABA-A receptors) may predict responders, as seen in translational studies .

Q. What experimental strategies address brexanolone’s pharmacokinetic (PK) challenges in特殊populations, such as lactating women?

Population PK (PopPK) modeling integrates maternal plasma and breast milk data to predict infant exposure:

- Relative infant dose (RID) : Calculated RID for brexanolone is <1.3%, well below the 10% safety threshold, supported by low oral bioavailability (<5%) in adults .

- Sampling protocols : Serial breast milk and plasma collection during dose titration/taper phases, with undetectable levels 72 hours post-infusion .

- Regulatory implications : These data informed FDA labeling to permit breastfeeding post-infusion, balancing maternal mental health and infant safety .

Q. What preclinical models best elucidate brexanolone’s long-term neuroplasticity and toxicity profiles?

- Neurogenesis assays : Rodent models show brexanolone enhances hippocampal neurogenesis via GABA-A-mediated BDNF upregulation, though long-term data (>30 days) are lacking .

- Toxicity studies : Repeat-dose toxicity in non-human primates identified sedation and respiratory depression as dose-limiting effects, informing clinical monitoring protocols .

- Transcriptomic/metabolomic integration : Tools like MetaGeneAlyse or MetaboAnalyst enable multi-omics analysis of brexanolone’s effects on neurosteroid pathways .

Q. How can genetic insights refine brexanolone’s therapeutic targeting in PPD?

GWAS meta-analyses implicate GABAergic neuron dysfunction in PPD, particularly in thalamic/hypothalamic circuits. Brexanolone’s efficacy correlates with:

- Genetic biomarkers : Polymorphisms in GABRA4 and GABRB1 receptors predict treatment response in subset analyses .

- Epigenetic modulation : Progesterone withdrawal alters DNA methylation at GABA-A promoter regions, a target for combination therapies .

Methodological Recommendations

- Data analysis : Use mixed-effects models to account for intra-patient variability in PK/PD studies .

- Experimental controls : Include progesterone/allopregnanolone levels in trial biospecimens to control for endogenous confounding .

- Technology integration : Leverage platforms like MetaboAnalyst for pathway enrichment analysis of brexanolone’s metabolic impacts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.